molecular formula C19H24N2O B14275749 N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide CAS No. 134315-07-4

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide

Cat. No.: B14275749
CAS No.: 134315-07-4
M. Wt: 296.4 g/mol
InChI Key: XHMFPTPGFLNIBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide typically involves the reaction of 1,2,3,4-tetrahydroacridine with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide involves its interaction with multiple molecular targets. It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. Additionally, it inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration .

Comparison with Similar Compounds

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide can be compared with other tetrahydroacridine derivatives such as:

Properties

CAS No.

134315-07-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroacridin-9-yl)hexanamide

InChI

InChI=1S/C19H24N2O/c1-2-3-4-13-18(22)21-19-14-9-5-7-11-16(14)20-17-12-8-6-10-15(17)19/h5,7,9,11H,2-4,6,8,10,12-13H2,1H3,(H,20,21,22)

InChI Key

XHMFPTPGFLNIBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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